The synthesis of MK-421 (D5 maleate) involves several key steps:
The molecular structure of MK-421 (D5 maleate) can be represented using various chemical notation systems:
These notations provide insight into the compound's structural features, including its functional groups and stereochemistry.
MK-421 (D5 maleate) participates in various chemical reactions:
The primary product formed from hydrolysis is Enalaprilat, which is responsible for the therapeutic effects associated with MK-421 (D5 maleate).
MK-421 (D5 maleate) operates primarily by inhibiting angiotensin-converting enzyme (ACE). This inhibition results in decreased levels of angiotensin II, a potent vasoconstrictor that contributes to increased blood pressure. By blocking this enzyme, MK-421 (D5 maleate) promotes vasodilation and reduces blood pressure, ultimately alleviating strain on the cardiovascular system.
MK-421 (D5 maleate) exhibits several notable physical properties:
The chemical properties include:
These properties make MK-421 (D5 maleate) suitable for various scientific applications.
MK-421 (D5 maleate) has a broad range of scientific applications:
Deuterated prodrugs like MK-421 (D5 maleate) incorporate stable deuterium isotopes at specific molecular sites to modify pharmacokinetic properties without altering primary pharmacology. This compound features five deuterium atoms (D5) exclusively on the phenyl ring of the enalapril moiety, replacing all aromatic hydrogens to create a hexadeuterated benzene substructure [4]. The deuteration pattern preserves the active site geometry essential for angiotensin-converting enzyme (ACE) inhibition while altering molecular vibration frequencies that influence metabolic stability .
The deuteration strategy specifically targets the phenyl ring due to its metabolic vulnerability during hepatic biotransformation. By replacing C–H bonds with more robust C–D bonds at these positions, the deuterated analogue demonstrates enhanced resistance to oxidative degradation pathways mediated by cytochrome P450 enzymes. This strategic deuteration extends the prodrug's half-life without modifying the active enalaprilat metabolite's structure or ACE binding affinity [4].
Table 1: Deuteration Profile of MK-421 (D5 Maleate)
| Deuterium Position | Atomic Environment | Isotopic Enrichment | Chemical Significance |
|---|---|---|---|
| Phenyl ring | Aromatic (C₆D₅) | >98% D5 | Metabolic stabilization |
| Aliphatic chains | -CH₂- | None preserved | Unmodified cleavage sites |
| Ester group | -COOCH₂CH₃ | None | Preserved hydrolysis site |
| Peptide bonds | -CONH- | None | Unmodified pharmacophore |
Deuterium incorporation into the enalapril framework employs homogeneous transition metal catalysis under controlled thermodynamic conditions. The synthetic pathway utilizes platinum-group catalysts (typically palladium or platinum oxides) in deuterium oxide (D₂O) at elevated temperatures (150-200°C) to facilitate aromatic hydrogen-deuterium exchange [4]. This method selectively targets the phenyl ring's ortho, meta, and para positions through electrophilic aromatic substitution mechanisms, achieving near-complete deuterium incorporation (≥98% isotopic enrichment) while preserving the molecule's stereogenic centers .
Critical reaction parameters include:
Post-exchange purification involves multistep crystallization from deuterated ethanol to remove catalyst residues and non-exchanged analogues. Nuclear magnetic resonance (¹H-NMR) validation confirms the characteristic absence of aromatic proton signals at 7.1-7.3 ppm, replaced by deuterium-coupled carbon resonances in ¹³C-NMR spectra . Mass spectrometry analysis shows the expected +5 Da mass shift in molecular ions compared to non-deuterated enalapril [4].
Maleate salt formation represents the final critical step in MK-421 (D5 maleate) synthesis, significantly impacting crystallinity, hygroscopicity, and storage stability. The deuterated prodrug undergoes counterion coupling in anhydrous acetone under nitrogen atmosphere, where enalapril-d5 free base reacts with stoichiometric maleic acid (1:1 molar ratio) at 45-50°C [3]. The optimal crystallization protocol yields acicular crystals with melting point consistency (143-144.5°C), identical to non-deuterated enalapril maleate, confirming isostructural properties [6].
Table 2: Molecular Attributes of Deuterated vs. Non-deuterated Forms
| Property | MK-421 (D5 Maleate) | Enalapril Maleate | Analytical Significance |
|---|---|---|---|
| Molecular Formula | C₂₄H₂₇D₅N₂O₉ | C₂₄H₃₂N₂O₉ | Deuterium substitution confirmed |
| Molecular Weight | 497.55 g/mol | 492.52 g/mol | +5.03 Da mass differential |
| Water Solubility | 33.33 mg/mL (67 mM) | 33.33 mg/mL (68 mM) | Equivalent pharmaceutical behavior |
| Melting Point | 143-144.5°C | 143-144.5°C | Identical crystal lattice |
| Hygroscopicity | <0.5% moisture uptake | <0.5% moisture uptake | Equivalent stability profile |
Salt formation kinetics demonstrate deuterium isotope effects, requiring extended reaction times (90 minutes vs. 60 minutes for non-deuterated analogue) to achieve supersaturation. The crystalline product exhibits superior stability in accelerated aging studies (40°C/75% RH), with no detectable deuterium loss or enantiomeric degradation after six months. X-ray powder diffraction confirms identical crystal packing to non-deuterated enalapril maleate, indicating deuterium's minimal steric impact on lattice energy [3] [6].
CAS No.: 1180-25-2
CAS No.: 193-98-6
CAS No.: 19059-68-8
CAS No.: 73545-11-6
CAS No.: 194-03-6